2-METHYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}PROPANE-1-SULFONAMIDE
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Overview
Description
2-METHYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}PROPANE-1-SULFONAMIDE is a complex organic compound featuring a sulfonamide group and a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}PROPANE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with sulfonamide precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}PROPANE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings.
Scientific Research Applications
2-METHYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}PROPANE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-METHYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}PROPANE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The thiophene rings contribute to the compound’s electronic properties, influencing its behavior in biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Shares the thiophene ring system but lacks the sulfonamide group.
2-methylthiophene: A simpler thiophene derivative without the additional functional groups.
N-(thiophen-2-ylmethyl)propane-1-sulfonamide: Similar structure but with different substituents on the thiophene rings.
Uniqueness
2-METHYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}PROPANE-1-SULFONAMIDE is unique due to its combination of a sulfonamide group and a thiophene ring system, providing a distinct set of chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S3/c1-10(2)9-21(17,18)15-8-11-5-6-13(20-11)14(16)12-4-3-7-19-12/h3-7,10,15H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNCXOOBKWTRFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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